molecular formula C7H13NO B13546889 2-Oxabicyclo[2.2.1]heptan-1-ylmethanamine

2-Oxabicyclo[2.2.1]heptan-1-ylmethanamine

Cat. No.: B13546889
M. Wt: 127.18 g/mol
InChI Key: VGVIVKGUIHDIKO-UHFFFAOYSA-N
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Description

2-Oxabicyclo[221]heptan-1-ylmethanamine is a bicyclic amine compound characterized by its unique structure, which includes an oxygen bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxabicyclo[2.2.1]heptan-1-ylmethanamine typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the creation of the bicyclic structure with high stereoselectivity. Another approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The Diels-Alder reaction remains a cornerstone for synthesizing such bicyclic compounds on an industrial scale.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

2-oxabicyclo[2.2.1]heptan-1-ylmethanamine

InChI

InChI=1S/C7H13NO/c8-5-7-2-1-6(3-7)4-9-7/h6H,1-5,8H2

InChI Key

VGVIVKGUIHDIKO-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1CO2)CN

Origin of Product

United States

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